![molecular formula C12H8BrNO5 B5738341 4-nitrobenzyl 5-bromo-2-furoate](/img/structure/B5738341.png)
4-nitrobenzyl 5-bromo-2-furoate
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Overview
Description
Scientific Research Applications
Synthesis of Benzyloxybenzaldehyde Derivatives
4-nitrobenzyl 5-bromo-2-furoate can be used as a precursor in the synthesis of benzyloxybenzaldehyde derivatives. These derivatives are synthesized through reactions with various substituted benzaldehydes, such as vanillin or o-vanillin . The resulting compounds have potential applications in the development of new materials with specific optical properties.
Formation of Benzofuran Derivatives
The compound can also participate in the formation of benzofuran derivatives when reacted with ortho-hydroxyaldehydes . Benzofurans are significant due to their presence in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Electrophilic Aromatic Substitution Reactions
In the field of organic synthesis, 4-nitrobenzyl 5-bromo-2-furoate can be involved in electrophilic aromatic substitution reactions. This is particularly relevant in multistep synthesis pathways where the introduction of a nitro group is required as a meta-directing group .
Nucleophilic Substitution Reactions
This compound may undergo nucleophilic substitution reactions, which are fundamental in organic chemistry for introducing various functional groups into molecules. The benzylic position in particular is prone to such reactions, which can lead to a wide array of downstream chemical transformations .
Free Radical Reactions
Free radical reactions at the benzylic position are another area of application. 4-nitrobenzyl 5-bromo-2-furoate can undergo free radical bromination, which is a critical step in the synthesis of certain organic compounds, especially in pharmaceutical research .
Coordination Chemistry and Metal Complexes
The benzyloxybenzaldehyde derivatives obtained from 4-nitrobenzyl 5-bromo-2-furoate can be used to form imine compounds, which play a crucial role in the development of coordination chemistry. These compounds are often used to synthesize metal complexes that have various industrial and research applications .
Safety and Hazards
As per the safety data sheet of a similar compound, 4-nitrobenzyl bromide, it is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle such compounds with appropriate safety measures including wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
(4-nitrophenyl)methyl 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO5/c13-11-6-5-10(19-11)12(15)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARNMDCXNEBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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